5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoic acid
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Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, closely related to the structure of 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoic acid, has been explored in various studies. For instance, efficient synthesis methods have been developed for halogenated furanones and substituted furoic acids through processes such as halolactonization and hydroxylation reactions, as well as controlled reduction and esterification techniques (Ma, Wu, & Shi, 2004), (Masamune, Ono, & Matsue, 1975).
Molecular Structure Analysis
The molecular structures of related furan compounds have been confirmed using various analytical techniques, including X-ray crystallography, NMR, and IR spectroscopy. These studies provide detailed insights into the arrangement of atoms and the stereochemistry of the furan derivatives, which are crucial for understanding their chemical reactivity and properties (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
Furan compounds, including those structurally related to 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoic acid, participate in various chemical reactions such as nucleophilic substitutions, cycloadditions, and oxidation reactions. These reactions are pivotal for modifying the furan core and introducing functional groups that enhance the compound's utility in different chemical contexts (Tanaka, Terauchi, & Kaji, 1982).
properties
IUPAC Name |
5-[[2-[(E)-prop-1-enyl]phenoxy]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-5-11-6-3-4-7-13(11)18-10-12-8-9-14(19-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAGNUNAKUVMAC-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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